molecular formula C7H14ClF2NO2 B2514331 3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride CAS No. 2470440-31-2

3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride

Cat. No.: B2514331
CAS No.: 2470440-31-2
M. Wt: 217.64
InChI Key: JSVQCAJGBNXWMM-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride is a chemical compound with the molecular formula C7H13F2NO2·HCl. It is known for its unique structure, which includes a dimethylamino group and two fluorine atoms attached to a butanoic acid backbone. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-difluorobutanoic acid and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutanoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can interact with various receptors and enzymes, influencing their activity. The fluorine atoms contribute to the compound’s stability and reactivity, enhancing its effectiveness in certain applications.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminopropionic acid hydrochloride: Similar in structure but lacks the fluorine atoms.

    4-Dimethylaminopyridine: Contains a dimethylamino group but has a different backbone structure.

Uniqueness

3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride is unique due to the presence of both the dimethylamino group and the difluorobutanoic acid backbone. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2.ClH/c1-10(2)4-5(7(8)9)3-6(11)12;/h5,7H,3-4H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVQCAJGBNXWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC(=O)O)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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